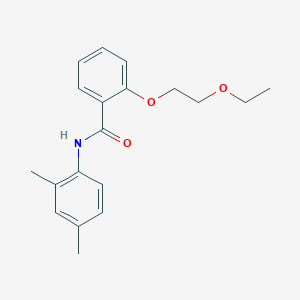![molecular formula C13H15NO2 B268628 N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
N-[3-(allyloxy)phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(allyloxy)phenyl]cyclopropanecarboxamide is a chemical compound with a molecular formula of C14H15NO2. It is commonly referred to as APC or allyl-APC. APC has been the subject of scientific research due to its potential therapeutic effects.
Scientific Research Applications
APC has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. APC has been studied in models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. It has also been studied in models of pain and inflammation.
Mechanism of Action
The mechanism of action of APC is not fully understood. It has been shown to modulate the activity of ion channels and receptors in the nervous system. APC has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. It has also been shown to activate the TRPV1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
APC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. APC has also been shown to reduce oxidative stress and protect against neuronal damage. In addition, APC has been shown to reduce pain and inflammation in animal models.
Advantages and Limitations for Lab Experiments
APC has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has also been shown to have low toxicity and high stability. However, there are also limitations to using APC in lab experiments. It has poor solubility in water, which can make it difficult to administer. In addition, the mechanism of action of APC is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of APC. One direction is to further investigate the mechanism of action of APC. This could involve studying the effects of APC on specific ion channels and receptors in the nervous system. Another direction is to explore the potential therapeutic effects of APC in other diseases, such as epilepsy and neuropathic pain. Finally, future studies could focus on developing new methods for administering APC, such as through the use of nanoparticles or other drug delivery systems.
Conclusion:
In conclusion, N-[3-(allyloxy)phenyl]cyclopropanecarboxamide, or APC, has shown potential therapeutic effects in various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. APC has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, APC is an interesting compound that warrants further investigation for its potential therapeutic applications.
Synthesis Methods
The synthesis of APC involves the reaction of 3-(allyloxy)aniline with cyclopropanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified through column chromatography. This method has been reported to yield a high purity and high yield of APC.
properties
Product Name |
N-[3-(allyloxy)phenyl]cyclopropanecarboxamide |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-(3-prop-2-enoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H15NO2/c1-2-8-16-12-5-3-4-11(9-12)14-13(15)10-6-7-10/h2-5,9-10H,1,6-8H2,(H,14,15) |
InChI Key |
FSJRHVYRTXXXIQ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2CC2 |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)
![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)

![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)
